Megistophylline I
Description
Megistophylline I is a naturally occurring alkaloid isolated from Sarcomelicope megistophylla, a plant species known for its diverse secondary metabolites . As a member of the alkaloid family, it exhibits characteristic nitrogen-containing heterocyclic structures, which often confer significant biological activity.
Properties
Molecular Formula |
C21H23NO5 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
1-hydroxy-2,4-dimethoxy-10-methyl-4-(3-methylbut-2-enyl)acridine-3,9-dione |
InChI |
InChI=1S/C21H23NO5/c1-12(2)10-11-21(27-5)19-15(17(24)18(26-4)20(21)25)16(23)13-8-6-7-9-14(13)22(19)3/h6-10,24H,11H2,1-5H3 |
InChI Key |
NKIILTMQVNPWHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1(C2=C(C(=C(C1=O)OC)O)C(=O)C3=CC=CC=C3N2C)OC)C |
Synonyms |
megistophylline I megistophylline-I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarities and Differences
- This compound vs. Megistophylline II: Both are derived from Sarcomelicope megistophylla and likely share a core indole or isoquinoline framework common to many alkaloids. Subtle structural variations, such as hydroxylation or methylation patterns, may differentiate their bioactivity .
- Such differences influence solubility and receptor binding .
- Mechercharstatin A/B: Marine-derived (from Thermoactinomyces sp. YM3-251), these compounds may exhibit cyclic peptide or polyketide hybrid structures, diverging significantly from this compound’s alkaloid base .
Physicochemical Properties
While exact data (e.g., melting points, optical rotation) are unavailable in the provided evidence, general trends emerge:
- Solubility: this compound and II are likely soluble in ethanol, whereas Mechercharstatin A/B, being microbial metabolites, may show higher aqueous solubility .
- Stability : Alkaloids like Megalanthonine (from Heliotropium mega-lanthum) are often heat-labile, whereas marine-derived Mechercharstatins might exhibit greater thermal resilience due to their microbial origin .
Comparative Data Table
Table 1: Comparison of this compound with Structurally/Functionally Similar Compounds
| Compound | Source | Core Structure | Key Properties | Biological Activity |
|---|---|---|---|---|
| This compound | Sarcomelicope megistophylla | Alkaloid | Ethanol-soluble, crystalline | Insecticidal (hypothesized) |
| Megistophylline II | Sarcomelicope megistophylla | Alkaloid | Similar to this compound | Synergistic insecticidal effects |
| Meconoquintupline | Meconopsis quintuplinervia | Benzylisoquinoline | Moderate polarity | Analgesic, anti-inflammatory |
| Mechercharstatin A | Thermoactinomyces sp. YM3-251 | Cyclic peptide | Aqueous-soluble | Antimicrobial |
| Megalanthonine | Heliotropium mega-lanthum | Pyrrolizidine alkaloid | Heat-sensitive | Neurotoxic (in high doses) |
Note: Data synthesized from available literature; gaps indicate areas requiring further study .
Research Limitations and Contradictions
- Data Availability : Specific spectroscopic or chromatographic data (e.g., NMR, HPLC) for this compound are absent in the provided evidence, though supplementary tables in may contain unrevealed details .
- Contradictory Evidence : While this compound is hypothesized as insecticidal, comparable alkaloids like Megastachine show variable efficacy depending on extraction methods, suggesting context-dependent bioactivity .
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